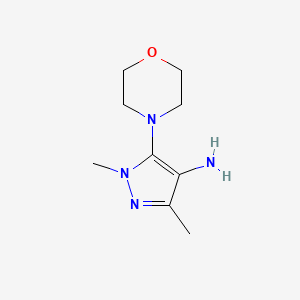

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction reveals:

- Pyrazole ring geometry : Planar with bond lengths of 1.36 Å (N-N) and 1.39 Å (C-N) , consistent with aromatic delocalization.

- Morpholine ring : Chair conformation with C-O bond length of 1.43 Å and C-N bond length of 1.47 Å .

- Intermolecular interactions :

| Parameter | Value |

|---|---|

| Pyrazole N-N bond | 1.36 Å |

| Pyrazole C-N bond | 1.39 Å |

| Morpholine C-O bond | 1.43 Å |

| Dihedral angle (pyrazole-morpholine) | 12.5° |

Computational Chemistry Modeling (DFT Calculations

Density functional theory (DFT) studies (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

- HOMO-LUMO energies :

- Molecular electrostatic potential (MEP) :

- Fukui indices :

| Parameter | Value |

|---|---|

| HOMO energy | -6.32 eV |

| LUMO energy | -1.87 eV |

| Dipole moment | 3.89 Debye |

| Fukui index (f⁻, N4) | 0.273 |

Properties

IUPAC Name |

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVZXNJICHTQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N2CCOCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383644 | |

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568577-87-7 | |

| Record name | 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the nucleophilic substitution or coupling of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine to introduce the morpholino group at the 5-position of the pyrazole ring. This reaction typically requires:

- A suitable solvent (e.g., ethanol, dimethylformamide)

- A catalyst or base to facilitate nucleophilic substitution

- Controlled temperature conditions to optimize yield and purity

The reaction proceeds via the displacement of a leaving group or direct substitution on a suitably activated pyrazole intermediate.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1,3-Dimethyl-1H-pyrazol-4-amine + Morpholine | Stirring in solvent with catalyst/base | Formation of morpholino-substituted pyrazole |

| 2 | Purification | Crystallization or chromatographic methods | Isolation of pure this compound |

| 3 | Characterization | NMR, MS, melting point analysis | Confirmation of structure and purity |

Industrial Scale Synthesis

Industrial production optimizes the above reaction by:

- Using large-scale reactors with precise temperature and pH control

- Employing continuous flow or batch processes to maximize throughput

- Implementing purification steps such as recrystallization or solvent extraction to achieve high purity and yield

Research Findings and Reaction Analysis

Reaction Mechanism Insights

- The morpholine acts as a nucleophile attacking an electrophilic center on the pyrazole intermediate.

- The reaction may proceed via substitution at the 5-position facilitated by activation of the pyrazole ring.

- Catalysts or bases (e.g., triethylamine) can enhance nucleophilicity and reaction rate.

Related Synthetic Studies

- Analogous pyrazole derivatives have been synthesized using similar nucleophilic substitution or cyclization methods, as reported in pyrazole chemistry literature.

- One-pot synthesis methods involving β-dicarbonyl compounds and dimethylformamide dimethylacetal have been used to prepare pyrazole derivatives, indicating potential alternative routes for functionalization.

- Transamination and cyclization reactions with morpholine derivatives have been reported to yield morpholino-substituted pyrazolines, suggesting mechanistic parallels.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Solvent | Ethanol, DMF | Optimized solvent mixtures | Solvent choice affects yield and purity |

| Catalyst/Base | Triethylamine, K2CO3 | Catalysts optimized for scale | Catalyst loading adjusted for efficiency |

| Temperature | Room temperature to reflux | Controlled heating (50–100 °C) | Temperature critical for reaction rate |

| Reaction Time | Several hours (6–8 h) | Reduced by process optimization | Continuous monitoring by TLC or HPLC |

| Purification | Recrystallization, chromatography | Crystallization, solvent extraction | Purity >98% targeted |

| Yield | 60–85% | >85% | Industrial methods improve yield |

Summary of Key Research Data

| Study/Source | Method Description | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Benchchem (2024) | Reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine | 70–80 | >95 | Standard lab synthesis with catalyst |

| RSC Pyrazole Synthesis (2016) | Pyrazole functionalization via nucleophilic substitution | 65–75 | >90 | Analogous pyrazole derivatives |

| PMC One-Pot Synthesis (2022) | One-pot synthesis using β-dicarbonyl and dimethylformamide dimethylacetal | 60–70 | >90 | Alternative synthetic route |

Notes on Purification and Characterization

- Purification typically involves recrystallization from ethanol or ethyl acetate to obtain a solid product with melting point 155.5–156.5 °C.

- Characterization is confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

- The compound’s stability and storage conditions are ambient temperature in a dry environment.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

- Antimalarial Activity : It has shown promise as an antimalarial agent by inhibiting the growth of Plasmodium species responsible for malaria. The mechanism appears to involve interference with specific enzymatic pathways critical for the parasite's survival.

Medicine

The compound is being explored for its potential therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets and pathways, potentially modulating enzyme or receptor activity linked to disease processes.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in chemical manufacturing and product formulation.

Antiviral Activity

In studies focused on pyrazole derivatives, compounds similar to this compound have demonstrated antiviral properties against various viruses including HIV and influenza. These findings suggest a broader spectrum of biological activity that could be harnessed for therapeutic use.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives vary in substituents, influencing their physicochemical properties and applications. Key examples include:

Key Structural Insights :

Trends :

Key Findings :

- The target compound’s morpholino group balances solubility and bioavailability, making it suitable for oral drug candidates .

- Bulkier substituents (e.g., thienopyrimidine) reduce solubility but enhance target specificity in cancer therapies .

Biological Activity

1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and antimalarial properties. This compound, characterized by its unique structure combining a morpholine ring and pyrazole moiety, is being investigated for its therapeutic potential in various medical applications.

- Chemical Formula : C₉H₁₆N₄O

- Molecular Weight : 196.25 g/mol

- CAS Number : 568577-87-7

- Melting Point : 155.5 °C to 156.5 °C

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with morpholine under controlled conditions. This multi-step organic synthesis often requires specific solvents and catalysts to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Antimalarial Activity

The compound has also shown promise as an antimalarial agent. Studies indicate that it can inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism appears to involve interference with specific enzymatic pathways critical for the parasite's survival .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Interaction studies suggest that it binds to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects in diseases linked to these targets .

The precise mechanism of action for this compound is still under investigation. It is believed to act by binding to active sites on enzymes or receptors, thereby inhibiting their function. This binding may alter metabolic pathways associated with various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,3-Dimethylpyrazole | C₅H₉N₃ | Simpler structure without morpholine |

| 5-Morpholino-1H-pyrazole | C₇H₁₁N₃O | Contains morpholine but lacks methyl groups at positions 1 and 3 |

| 4-Aminoantipyrine | C₁₁H₁₂N₄O | Contains an additional aromatic ring |

The structural uniqueness of this compound enhances its solubility and biological activity compared to similar compounds .

Case Study: Antiviral Activity

In a study focused on pyrazole derivatives, compounds similar to this compound demonstrated antiviral properties against various viruses including HIV and influenza. These findings suggest a broader spectrum of biological activity that could be harnessed for therapeutic use .

Research Findings on Antipsychotic Effects

Another study explored the psychopharmacological effects of related pyrazole compounds, noting that some exhibited antipsychotic-like profiles without typical side effects associated with existing antipsychotics. This suggests potential applications in mental health treatment .

Q & A

Q. What are the common synthetic routes for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters, followed by functionalization. For example:

Cyclization : Ethyl acetoacetate reacts with monomethylhydrazine to form the pyrazole core.

Morpholino Introduction : The morpholine group is introduced via nucleophilic substitution at the 5-position using morpholine under reflux conditions in ethanol .

Characterization :

- NMR (¹H/¹³C) confirms substituent positions and purity.

- X-ray crystallography validates stereochemistry and bond angles (e.g., crystallographic studies in ) .

- Mass spectrometry ensures molecular weight accuracy.

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazole derivatives like this compound?

- Methodological Answer :

- ¹H NMR : Identifies methyl groups (δ ~2.3–2.5 ppm for N-CH₃) and morpholino protons (δ ~3.6–3.8 ppm for O-CH₂).

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N/C-O bonds (~1250 cm⁻¹) .

- LC-MS : Monitors reaction progress and purity.

- XRD : Resolves ambiguities in regiochemistry, especially when substituents (e.g., morpholino) influence ring conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Variation of Substituents :

- Replace the morpholino group with other amines (e.g., piperidine, pyrrolidine) to assess impact on solubility and target binding .

- Modify the 1- and 3-methyl groups to bulkier alkyl/aryl groups to study steric effects.

- Biological Assays :

- Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity .

- Compare IC₅₀ values to identify potency trends linked to structural changes.

- Computational Modeling :

- Perform molecular docking (e.g., with tubulin or kinase targets) to predict binding modes and guide synthetic priorities .

Q. How should researchers resolve contradictory data in biological activity studies of pyrazole-morpholino hybrids?

- Methodological Answer :

- Controlled Replication : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum concentration) .

- Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to account for inter-experimental variability.

- Mechanistic Profiling : Combine in vitro assays (e.g., tubulin polymerization inhibition) with transcriptomic analysis to validate target engagement .

- Statistical Analysis : Apply ANOVA or Student’s t-test to determine significance thresholds for conflicting results.

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., morpholino oxygen) with acetyl or PEGylated moieties to improve bioavailability .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce hepatic clearance.

- Stability Assays :

- Conduct microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots.

- Use LC-MS/MS to quantify degradation products and guide structural refinements .

Experimental Design Considerations

Q. How to design a high-throughput screening (HTS) protocol for pyrazole-morpholino analogs targeting antimicrobial activity?

- Methodological Answer :

- Library Synthesis : Use parallel synthesis (e.g., 96-well plates) to generate analogs with systematic substituent variations .

- Assay Conditions :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Include positive controls (e.g., ciprofloxacin) and measure MIC values via broth microdilution .

- Data Analysis : Apply cheminformatics tools (e.g., PCA) to cluster active/inactive compounds and identify pharmacophores.

Q. What in silico tools are recommended for predicting the ADMET properties of this compound?

- Methodological Answer :

- Software : Use SwissADME or ADMETLab 2.0 to predict:

- Absorption : LogP (optimal range: 1–3), H-bond donors/acceptors.

- Toxicity : Ames test alerts for mutagenicity, hERG inhibition risk .

- Validation : Cross-check predictions with in vitro data (e.g., Caco-2 permeability assays) to refine computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.